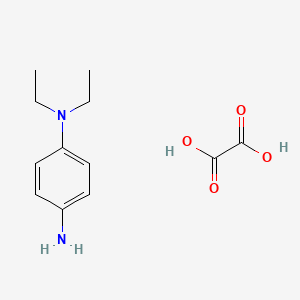

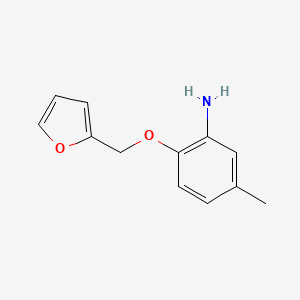

2-(2-Furylmethoxy)-5-methylanilin

Übersicht

Beschreibung

2-(2-Furylmethoxy)-5-methylaniline is a useful research compound. Its molecular formula is C12H13NO2 and its molecular weight is 203.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(2-Furylmethoxy)-5-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Furylmethoxy)-5-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemische Synthese

2-(2-Furylmethoxy)-5-methylanilin kann als Ausgangsstoff oder Zwischenprodukt bei der Synthese anderer komplexer Moleküle verwendet werden. Zum Beispiel kann es bei der Synthese von Methyl-3-[5-(Hydroxymethyl)-2-furyl]acrylat aus Fructose verwendet werden .

Materialwissenschaft

Im Bereich der Materialwissenschaften könnte diese Verbindung potenziell bei der Entwicklung neuer Materialien mit spezifischen funktionellen Eigenschaften wie elektrischer Leitfähigkeit und Korrosionsbeständigkeit eingesetzt werden .

Biologische Aktivität

Die Verbindung könnte auch bei der Entwicklung von Materialien mit spezifischer biologischer Aktivität verwendet werden. Dies könnte die Entwicklung neuer Medikamente oder therapeutischer Mittel umfassen .

Optische Anwendungen

This compound könnte potenziell bei der Entwicklung von Materialien mit spezifischen optischen Eigenschaften eingesetzt werden. Dies könnte Anwendungen in der Optoelektronik oder Photonik umfassen .

Fluoreszenz

Die Verbindung könnte potenziell Fluoreszenz aufweisen, was sie in einer Vielzahl von Anwendungen wie der biologischen Bildgebung oder als fluoreszierendes Label nützlich macht .

Singulett-Sauerstoff-Erzeugung

This compound könnte potenziell bei der Erzeugung von Singulett-Sauerstoff verwendet werden . Singulett-Sauerstoff ist eine hochreaktive Form von Sauerstoff, die in einer Vielzahl von Anwendungen verwendet wird, einschließlich der photodynamischen Therapie zur Krebsbehandlung.

Wirkmechanismus

Target of Action

It’s known that similar compounds are often used in suzuki–miyaura coupling reactions, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

In the context of suzuki–miyaura coupling reactions, the compound could potentially participate in the formation of carbon–carbon bonds . This process involves the interaction of the compound with a transition metal catalyst, leading to the formation of new bonds .

Biochemical Pathways

It’s worth noting that furan derivatives, which this compound is a part of, are often used in the synthesis of various bioactive compounds . These compounds can influence a variety of biochemical pathways, depending on their specific structures and targets.

Result of Action

As a potential participant in suzuki–miyaura coupling reactions, the compound could contribute to the formation of new carbon–carbon bonds, which could have significant implications at the molecular level .

Biochemische Analyse

Biochemical Properties

2-(2-Furylmethoxy)-5-methylaniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of 2-(2-Furylmethoxy)-5-methylaniline to the active site of the enzyme, potentially inhibiting or modifying its activity. Additionally, this compound may interact with other proteins involved in cellular signaling pathways, influencing their function and activity .

Cellular Effects

2-(2-Furylmethoxy)-5-methylaniline has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. By altering the activity of this pathway, 2-(2-Furylmethoxy)-5-methylaniline can impact cell growth and survival. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in metabolism and cell cycle regulation .

Molecular Mechanism

The molecular mechanism of action of 2-(2-Furylmethoxy)-5-methylaniline involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Additionally, 2-(2-Furylmethoxy)-5-methylaniline can modulate gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes. These interactions can result in the activation or repression of specific signaling pathways, ultimately influencing cellular function and behavior .

Dosage Effects in Animal Models

The effects of 2-(2-Furylmethoxy)-5-methylaniline vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing cellular function and promoting cell survival. At higher doses, it can have toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels. Understanding these dosage effects is essential for determining the safe and effective use of 2-(2-Furylmethoxy)-5-methylaniline in preclinical and clinical studies .

Metabolic Pathways

2-(2-Furylmethoxy)-5-methylaniline is involved in various metabolic pathways. It interacts with enzymes and cofactors that play critical roles in its metabolism. For instance, cytochrome P450 enzymes are responsible for the oxidative metabolism of this compound, leading to the formation of metabolites that can be further processed by other metabolic enzymes. These interactions can affect metabolic flux and the levels of specific metabolites within cells. Understanding the metabolic pathways of 2-(2-Furylmethoxy)-5-methylaniline is crucial for predicting its pharmacokinetics and potential interactions with other compounds .

Transport and Distribution

The transport and distribution of 2-(2-Furylmethoxy)-5-methylaniline within cells and tissues are influenced by various factors. This compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it may localize to specific compartments or organelles, depending on its chemical properties and interactions with cellular components. The distribution of 2-(2-Furylmethoxy)-5-methylaniline within tissues can also be affected by factors such as blood flow, tissue permeability, and binding to plasma proteins. Understanding these transport and distribution mechanisms is essential for predicting the compound’s bioavailability and therapeutic potential .

Subcellular Localization

The subcellular localization of 2-(2-Furylmethoxy)-5-methylaniline can significantly impact its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production. Understanding the subcellular localization of 2-(2-Furylmethoxy)-5-methylaniline is crucial for elucidating its mechanism of action and potential therapeutic applications .

Eigenschaften

IUPAC Name |

2-(furan-2-ylmethoxy)-5-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-9-4-5-12(11(13)7-9)15-8-10-3-2-6-14-10/h2-7H,8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LISSTFLQWATCQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC2=CC=CO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101274471 | |

| Record name | 2-(2-Furanylmethoxy)-5-methylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101274471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946715-63-5 | |

| Record name | 2-(2-Furanylmethoxy)-5-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946715-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Furanylmethoxy)-5-methylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101274471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Diethylamino)methyl]pyridin-3-ol](/img/structure/B1361631.png)